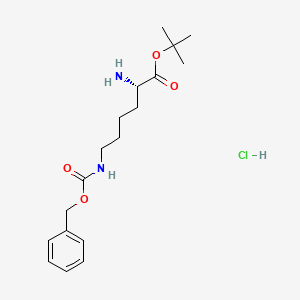

H-Lys(Z)-OtBu.HCl

Description

The exact mass of the compound (S)-tert-Butyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O4.ClH/c1-18(2,3)24-16(21)15(19)11-7-8-12-20-17(22)23-13-14-9-5-4-6-10-14;/h4-6,9-10,15H,7-8,11-13,19H2,1-3H3,(H,20,22);1H/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEMZMPXAQORYDR-RSAXXLAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCCCNC(=O)OCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCCCNC(=O)OCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50543194 | |

| Record name | tert-Butyl N~6~-[(benzyloxy)carbonyl]-L-lysinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50543194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5978-22-3 | |

| Record name | tert-Butyl N~6~-[(benzyloxy)carbonyl]-L-lysinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50543194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-tert-butyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to H-Lys(Z)-OtBu.HCl: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of H-Lys(Z)-OtBu.HCl, a critical building block in modern peptide synthesis and drug development. This document details the physicochemical characteristics of the compound, outlines general experimental protocols for its use, and presents a logical workflow for its incorporation into peptide chains.

Core Chemical and Physical Properties

This compound, systematically named (2S)-6-{[(benzyloxy)carbonyl]amino}-1-tert-butoxy-1-oxohexan-2-aminium chloride, is a derivative of the amino acid L-lysine.[1] It features two key protecting groups: a benzyloxycarbonyl (Z or Cbz) group on the ε-amino function and a tert-butyl (OtBu) ester on the α-carboxyl group.[1] These orthogonal protecting groups are instrumental in preventing unwanted side reactions during peptide synthesis.[2] The compound is supplied as a hydrochloride salt to enhance its stability and solubility.[1]

Structural and Identification Data

| Parameter | Value |

| IUPAC Name | tert-butyl (2S)-2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate hydrochloride[3] |

| Synonyms | H-Lys(Z)-OBut*HCl, N-e-CBZ-L-Lys-O-tert-Bu HCl, Z-Lysine tert-butyl ester hydrochloride[1] |

| CAS Number | 5978-22-3[4][5] |

| Molecular Formula | C₁₈H₂₉ClN₂O₄[3][4] |

| InChI Key | HEMZMPXAQORYDR-RSAXXLAASA-N[3] |

| SMILES | CC(C)(C)OC(=O)--INVALID-LINK--N.Cl |

Physicochemical Data

| Property | Value |

| Molecular Weight | 372.89 g/mol [4] |

| Appearance | White to off-white solid/powder[4] |

| Melting Point | 144-145 °C[3] |

| Boiling Point | 469.6 °C at 760 mmHg[3] |

| Solubility | DMSO (Slightly), Ethanol (Slightly, Sonicated), H₂O (100 mg/mL with ultrasonic treatment)[4][6] |

| Storage | 4°C, sealed storage, away from moisture[3][6] |

Structure and Protecting Group Strategy

The utility of this compound in peptide synthesis is derived from its orthogonal protection scheme. The benzyloxycarbonyl (Z) group is stable under the mildly acidic conditions used to remove tert-butyl based protecting groups, while the tert-butyl (OtBu) ester is resistant to the basic conditions often used for Fmoc group removal.[2]

-

ε-Amino Protection (Z-group): The benzyloxycarbonyl group is a classic urethane-type protecting group. It is robust and provides good protection against racemization during coupling reactions.[7] The Z-group is typically removed by catalytic hydrogenation (e.g., using H₂/Pd) or under strong acidic conditions such as with HBr in acetic acid.[7]

-

α-Carboxyl Protection (OtBu-group): The tert-butyl ester is a sterically hindered ester that effectively protects the carboxylic acid from participating in unwanted reactions. It is labile to moderately strong acids, such as trifluoroacetic acid (TFA), which cleaves it to release the free carboxylic acid and gaseous isobutylene.[7]

This orthogonal stability allows for the selective deprotection of either the α-amino group (after coupling) or the side-chain ε-amino group at different stages of a complex synthesis, enabling the creation of branched peptides or the site-specific attachment of other molecules.

Experimental Protocols

The following sections provide generalized experimental protocols relevant to the use of this compound in peptide synthesis. Researchers should adapt these protocols based on the specific peptide sequence, scale, and available equipment.

Peptide Coupling using this compound

This protocol describes the incorporation of a Lys(Z) residue into a growing peptide chain on a solid support using an in-situ activation method.

Materials:

-

This compound

-

Fmoc-protected amino acid-resin

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Solvent (e.g., N,N-Dimethylformamide - DMF)

-

20% Piperidine in DMF for Fmoc deprotection

Procedure:

-

Resin Swelling and Fmoc Deprotection: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes. Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), the coupling reagent (e.g., HATU, 3 equivalents), and an additive like OximaPure (3 equivalents) in DMF.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Add DIPEA (5 equivalents) to the reaction mixture and agitate at room temperature for 1-2 hours.

-

Washing: After the coupling reaction is complete (as monitored by a negative Kaiser test), wash the resin thoroughly with DMF to remove excess reagents and by-products.

Deprotection of the Z and OtBu Groups

The final step in solid-phase peptide synthesis is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups.

Materials:

-

Peptide-resin containing the Lys(Z) residue

-

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water in a 95:2.5:2.5 ratio)

-

Cold diethyl ether

Procedure:

-

Preparation: Wash the peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.

-

Cleavage and Deprotection: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature. The TFA in the cocktail will cleave the OtBu ester and other acid-labile protecting groups, as well as cleave the peptide from most standard resins. For the removal of the Z-group, a subsequent catalytic hydrogenation step is typically required if a cleavage cocktail without a strong acid like HBr is used.

-

Precipitation and Isolation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Purification: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and then purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualized Experimental Workflow

The following diagram illustrates a logical workflow for the incorporation of this compound into a peptide chain during solid-phase peptide synthesis (SPPS), followed by deprotection steps.

Caption: Workflow for incorporating this compound in SPPS.

Biological Significance and Applications

This compound is primarily a synthetic intermediate and does not have direct biological signaling roles in its protected form. Its significance lies in enabling the synthesis of biologically active peptides and proteins. Lysine residues in proteins are frequently sites of post-translational modifications, such as ubiquitination and sumoylation, which play crucial roles in signaling pathways like the TGFβ and Wnt pathways.[8] The ability to incorporate protected lysine derivatives like this compound allows for the synthesis of peptides where specific lysine residues can be later modified to study these biological processes.

Furthermore, some derivatives of lysine have been investigated for their own biological activities. For instance, certain lysine derivatives have been reported to have cytostatic effects on malignant cells and to act as inhibitors of enzymes like dihydrofolate reductase.[4] The synthesis of such compounds or their peptide analogues is facilitated by the use of appropriately protected lysine building blocks.

Conclusion

This compound is a versatile and valuable reagent for researchers, scientists, and drug development professionals engaged in peptide chemistry. Its well-defined chemical properties and the orthogonal nature of its protecting groups provide a high degree of control in the synthesis of complex peptides. The experimental protocols and workflows outlined in this guide serve as a foundational resource for the effective utilization of this compound in the laboratory. A thorough understanding of the principles of protecting group chemistry is essential for its successful application in the development of novel peptide-based therapeutics and research tools.

References

- 1. CAS 5978-22-3: H-Lys(Z)-OtBu . HCl | CymitQuimica [cymitquimica.com]

- 2. peptide.com [peptide.com]

- 3. This compound | 5978-22-3 [sigmaaldrich.com]

- 4. This compound | 5978-22-3 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 8. Lysine Conservation and Context in TGFβ and Wnt Signaling Suggest New Targets and General Themes for Posttranslational Modification - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Role of the Benzyloxycarbonyl (Z) Group in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Z or Cbz) group, introduced by Max Bergmann and Leonidas Zervas in 1932, stands as a cornerstone in the field of peptide synthesis. Its historical significance is matched by its continued utility, particularly in solution-phase synthesis, due to its unique stability and cleavage characteristics. This technical guide provides an in-depth analysis of the Z-group's role, methods for its installation and removal, and a comparative overview of its application in modern peptide chemistry.

The Core Function of the Z-Group: A Robust Amino Protection Strategy

The primary role of the benzyloxycarbonyl group in peptide synthesis is to act as a temporary shield for the α-amino group of an amino acid. This protection is crucial to prevent the nucleophilic amine from engaging in unwanted side reactions during the activation of the carboxyl group and subsequent peptide bond formation. By selectively masking the amine, the Z-group ensures that the peptide chain is elongated in a controlled, stepwise manner.

Key advantages of employing the Z-group include:

-

Ease of Introduction: The Z-group is readily introduced under mild conditions.

-

Crystallinity: Z-protected amino acids often form stable, crystalline solids, which facilitates their purification and handling.[1]

-

Racemization Resistance: The urethane nature of the Z-protecting group helps to suppress racemization during peptide coupling.

-

Orthogonality: The Z-group is stable under the mildly acidic and basic conditions used to remove other common protecting groups like tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), respectively. This orthogonality is a critical feature in complex synthetic strategies requiring selective deprotection.[2][3]

Installation of the Z-Group: The Schotten-Baumann Reaction

The most common method for the introduction of the benzyloxycarbonyl group is the Schotten-Baumann reaction. This involves the acylation of the amino acid's amino group with benzyl chloroformate (Cbz-Cl) under basic conditions.

Experimental Protocol: Z-Group Protection of an Amino Acid

Materials:

-

Amino acid

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Benzyl chloroformate (Cbz-Cl)

-

Tetrahydrofuran (THF) and water (or other suitable solvent system)

-

Ethyl acetate (EtOAc)

-

Brine

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the amino acid in a 2:1 mixture of THF and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium bicarbonate (2.0 equivalents) to the solution.

-

Slowly add benzyl chloroformate (1.5 equivalents) to the stirred solution at 0 °C.

-

Allow the reaction to stir at 0 °C for several hours or overnight, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting Z-protected amino acid by recrystallization or silica gel column chromatography.[4]

Cleavage of the Z-Group: Deprotection Strategies

The removal of the Z-group is a critical step in peptide synthesis, and several methods are available, each with its own set of advantages and limitations. The choice of deprotection method is dictated by the presence of other functional groups in the peptide chain.

Catalytic Hydrogenolysis

This is the most common and mildest method for Z-group cleavage. It involves the use of a palladium catalyst (typically 10% Pd on carbon) and a hydrogen source to cleave the benzylic C-O bond, yielding the free amine, toluene, and carbon dioxide.

-

Mechanism: The reaction proceeds through the adsorption of the Z-protected peptide and hydrogen onto the palladium catalyst surface. This is followed by the cleavage of the benzyl-oxygen bond and the formation of an unstable carbamic acid, which spontaneously decarboxylates to release the free amine.[2][5]

Transfer Hydrogenolysis

A variation of catalytic hydrogenolysis, this method avoids the need for gaseous hydrogen. Instead, a hydrogen donor such as ammonium formate, formic acid, or cyclohexadiene is used in the presence of a palladium catalyst.[6]

Acidolysis with Hydrogen Bromide in Acetic Acid (HBr/AcOH)

This is a harsher method that is employed when the peptide contains functional groups that are sensitive to catalytic hydrogenation (e.g., alkenes, alkynes, or sulfur-containing residues). The Z-group is cleaved by the strong acid, typically a 33% solution of HBr in acetic acid.

-

Mechanism: The deprotection is thought to occur via protonation of the carbamate oxygen, followed by either an Sₙ2 attack by a bromide ion at the benzylic carbon or an Sₙ1 cleavage to form a stable benzyl cation. The resulting carbamic acid then decarboxylates.

Sodium in Liquid Ammonia (Na/NH₃)

This is a powerful reducing method capable of cleaving the Z-group. However, due to its harsh conditions and the potential for side reactions, its use has become less common in modern peptide synthesis.[7]

-

Mechanism: The reaction involves the transfer of electrons from the dissolved sodium metal to the aromatic ring of the benzyl group, leading to the cleavage of the C-O bond.

Quantitative Data and Method Comparison

The selection of a deprotection method is a critical decision in the synthetic workflow. The following table summarizes key quantitative parameters for the most common Z-group cleavage techniques.

| Deprotection Method | Reagents and Conditions | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Limitations |

| Catalytic Hydrogenolysis | 10% Pd/C, H₂ (1 atm), MeOH or EtOH, Room Temperature | 1 - 4 hours | >95% | Very mild, neutral pH, clean byproducts (toluene and CO₂), compatible with acid/base-labile groups. | Incompatible with reducible groups (e.g., alkenes, alkynes, nitro groups); the catalyst can be poisoned by sulfur-containing residues. |

| Transfer Hydrogenolysis | 10% Pd/C, Ammonium Formate, MeOH, Reflux | 1 - 3 hours | >90% | Avoids the use of pressurized H₂ gas, rapid reaction times. | Requires elevated temperatures, potential for side reactions with the hydrogen donor. |

| Acidolysis | 33% HBr in Acetic Acid, Room Temperature | 20 minutes - 2 hours | Variable, often >90% | Effective when catalytic hydrogenation is not feasible, rapid. | Harsh acidic conditions can lead to side reactions, including cleavage of other acid-labile protecting groups and peptide bond hydrolysis. |

| Sodium in Liquid Ammonia | Na, liquid NH₃, -78 °C to -33 °C | < 1 hour | Variable | Powerful reduction, can cleave other protecting groups simultaneously. | Extremely harsh conditions, requires specialized equipment, potential for numerous side reactions and over-reduction.[7] |

Detailed Experimental Protocols for Z-Group Deprotection

Protocol for Catalytic Hydrogenolysis

Materials:

-

Z-protected peptide

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

-

Celite® or other filtration aid

Procedure:

-

Dissolve the Z-protected peptide in methanol or ethanol in a round-bottom flask.

-

Carefully add 10% Pd/C (typically 10% by weight of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the flask, evacuate the air, and introduce hydrogen gas.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield the deprotected peptide.[6]

Protocol for Acidolysis with HBr/AcOH

Materials:

-

Z-protected peptide

-

33% Hydrogen bromide in acetic acid (HBr/AcOH)

-

Diethyl ether

Procedure:

-

Dissolve the Z-protected peptide in 33% HBr/AcOH at room temperature.

-

Stir the mixture and monitor the reaction by TLC.

-

Once the reaction is complete, add cold diethyl ether to the reaction mixture to precipitate the amine hydrobromide salt.

-

Isolate the precipitate by filtration, wash with diethyl ether, and dry under vacuum.

Visualizing the Chemistry: Workflows and Mechanisms

General Workflow of Z-Group in Peptide Synthesis

Caption: General workflow of using the Z-group in peptide synthesis.

Deprotection Pathways of the Benzyloxycarbonyl (Z) Group

Caption: Overview of major Z-group deprotection pathways.

Mechanism of Catalytic Hydrogenolysis Deprotection

References

- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. total-synthesis.com [total-synthesis.com]

- 3. benchchem.com [benchchem.com]

- 4. Simultaneous removal of benzyl and benzyloxycarbonyl protective groups in 5'-O-(2-deoxy-alpha-D-glucopyranosyl)uridine by catalytic transfer hydrogenolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]

- 7. Reexamination of sodium-liquid ammonia reduction in the peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Tert-Butyl (OtBu) Esters in Chemical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the tert-butyl (OtBu) ester, a pivotal protecting group in modern organic synthesis. Below, we delve into its core functions, mechanisms of action, and practical applications, with a focus on methodologies and quantitative data relevant to research and development.

Introduction to Protecting Groups and the Tert-Butyl Ester

In complex organic synthesis, particularly in the fields of peptide synthesis and drug development, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired chemical transformation elsewhere in the molecule. These temporary blocking groups are known as protecting groups. An ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removable in high yield without affecting other functional groups.

The tert-butyl (OtBu) ester is a widely used protecting group for carboxylic acids. Its popularity stems from its unique stability and deprotection mechanism. It is highly stable to basic, nucleophilic, and hydrogenolytic conditions, which allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected carboxylic acid.

Mechanism of Action: Protection and Deprotection

The utility of the OtBu group is defined by the chemical principles governing its application and removal.

2.1. Protection of Carboxylic Acids

The most common method for introducing the OtBu group is the reaction of a carboxylic acid with isobutylene in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid.

Caption: Formation of a tert-butyl ester protecting group.

2.2. Deprotection of Tert-Butyl Esters

The removal of the OtBu group is typically achieved under acidic conditions. The mechanism involves the protonation of the ester oxygen, followed by the elimination of the stable tert-butyl carbocation, which then loses a proton to form isobutylene. This acid-labile nature is a key advantage, as it allows for selective deprotection in the presence of other protecting groups that are sensitive to different conditions.

Caption: Acid-catalyzed deprotection of a tert-butyl ester.

Experimental Protocols

Below are representative experimental procedures for the protection of a carboxylic acid as a tert-butyl ester and its subsequent deprotection.

3.1. General Procedure for Tert-Butylation of a Carboxylic Acid

This protocol describes a common method for the formation of a tert-butyl ester from a carboxylic acid using isobutylene.

-

Materials:

-

Carboxylic acid (1.0 eq)

-

Dichloromethane (DCM) or Dioxane

-

Concentrated sulfuric acid (catalytic amount, e.g., 0.02 eq)

-

Isobutylene (condensed, excess)

-

Pressurized reaction vessel or sealed tube

-

-

Methodology:

-

The carboxylic acid is dissolved or suspended in dichloromethane or dioxane in a pre-cooled, thick-walled pressure-resistant glass tube.

-

The solution is cooled to a low temperature (e.g., -78 °C) and a catalytic amount of concentrated sulfuric acid is added.

-

An excess of liquefied isobutylene is carefully added to the cooled mixture.

-

The vessel is securely sealed and allowed to warm to room temperature.

-

The reaction mixture is stirred at room temperature for the required duration (typically 12-48 hours), monitoring progress by TLC or LC-MS.

-

Upon completion, the vessel is cooled before carefully opening to release excess pressure.

-

The reaction mixture is quenched with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography to yield the pure tert-butyl ester.

-

3.2. General Procedure for Deprotection of a Tert-Butyl Ester

This protocol outlines the removal of the OtBu group using trifluoroacetic acid (TFA).

-

Materials:

-

Tert-butyl ester (1.0 eq)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA, 10-50% v/v in DCM)

-

Optional scavenger (e.g., triethylsilane, anisole)

-

-

Methodology:

-

The tert-butyl ester is dissolved in dichloromethane.

-

If the substrate is sensitive to re-alkylation by the released tert-butyl carbocation, a scavenger such as triethylsilane or anisole is added.

-

The solution is cooled in an ice bath (0 °C).

-

A solution of trifluoroacetic acid in dichloromethane is added dropwise to the reaction mixture.

-

The reaction is stirred at 0 °C or allowed to warm to room temperature, with progress monitored by TLC or LC-MS. Deprotection is often complete within 1-4 hours.

-

Upon completion, the solvent and excess TFA are removed under reduced pressure.

-

The crude carboxylic acid can be purified by crystallization, precipitation, or chromatography, depending on its properties.

-

Quantitative Data and Reaction Parameters

The efficiency of OtBu protection and deprotection is highly dependent on the substrate and reaction conditions. The following tables summarize typical data.

Table 1: Comparison of Common Carboxylic Acid Protection Methods

| Method | Reagents | Typical Yield (%) | Conditions |

| Isobutylene/Acid Catalysis | Isobutylene, H₂SO₄ (cat.) | 70-95 | DCM or Dioxane, Room Temp, Pressure |

| Tert-butyl 2,2,2-trichloroacetimidate | CCl₃C(NH)OtBu, BF₃·OEt₂ (cat.) | 80-98 | DCM/Cyclohexane, Room Temp |

| Di-tert-butyl dicarbonate (Boc₂O) | Boc₂O, DMAP (cat.) | 85-99 | Acetonitrile or THF, Room Temp |

Table 2: Conditions for Tert-Butyl Ester Deprotection

| Reagent/Condition | Solvent | Temperature (°C) | Typical Time (h) | Notes |

| TFA/DCM (95:5 v/v) | DCM | 25 | 0.5 - 2 | Standard conditions, very effective. |

| HCl (4M in Dioxane) | Dioxane | 25 | 1 - 4 | Common alternative to TFA. |

| Formic Acid (98%) | None | 25 - 50 | 12 - 24 | Milder conditions, slower reaction. |

| ZnBr₂ | DCM | 25 | 2 - 8 | Lewis acid catalysis, for sensitive substrates. |

Application Workflow in Multi-Step Synthesis

The OtBu group is invaluable in syntheses requiring orthogonal protection strategies, where different protecting groups can be removed selectively.

Caption: Workflow of OtBu use in an orthogonal protection strategy.

In peptide synthesis, for example, the N-terminus of an amino acid is often protected with a Boc or Fmoc group, while the C-terminal carboxylic acid is protected as a benzyl ester. The side chains of amino acids like aspartic acid and glutamic acid are frequently protected as tert-butyl esters. This strategy allows for the selective deprotection of the N-terminus for peptide chain elongation, while the OtBu-protected side chains remain intact. The OtBu groups are then removed in the final step using a strong acid like TFA, often in a "cocktail" with scavengers to prevent side reactions. This orthogonal approach is fundamental to the successful solid-phase peptide synthesis (SPPS) of complex peptides and small proteins.

An In-depth Technical Guide to the Synthesis and Purification of H-Lys(Z)-OtBu.HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for H-Lys(Z)-OtBu.HCl, a crucial lysine derivative widely utilized in peptide synthesis and pharmaceutical research. This document details the primary synthetic pathway, offering detailed experimental protocols and purification techniques to ensure the production of high-purity material for research and drug development applications.

Introduction

This compound, or Nε-Benzyloxycarbonyl-L-lysine tert-butyl ester hydrochloride, is a protected amino acid derivative essential for the controlled and sequential assembly of peptides. The presence of the benzyloxycarbonyl (Z) group on the ε-amino group and the tert-butyl (OtBu) ester on the α-carboxyl group allows for selective deprotection strategies, a cornerstone of modern peptide chemistry. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents.

This guide will focus on a common and effective two-step synthetic route starting from the commercially available Nα-Boc-Nε-Z-L-lysine. The process involves the esterification of the carboxylic acid to a tert-butyl ester, followed by the selective deprotection of the Nα-Boc group.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process:

-

Tert-butyl Esterification: The carboxylic acid of Nα-Boc-Nε-Z-L-lysine is converted to its tert-butyl ester.

-

Selective Nα-Boc Deprotection: The Nα-tert-butoxycarbonyl (Boc) protecting group is selectively removed under acidic conditions to yield the desired product as a hydrochloride salt.

Overall Synthetic Workflow

The logical flow of the synthesis and purification process is outlined below.

Experimental Protocols

This procedure details the conversion of the carboxylic acid of Nα-Boc-Nε-Z-L-lysine to its tert-butyl ester using isobutylene and a catalytic amount of sulfuric acid.

Materials:

-

Nα-Boc-Nε-Z-L-lysine

-

Dichloromethane (anhydrous)

-

Isobutylene (condensed)

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve Nα-Boc-Nε-Z-L-lysine (1 equivalent) in anhydrous dichloromethane in a pressure-resistant flask.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Carefully add condensed isobutylene (10-15 equivalents) to the cooled solution.

-

Slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.05 equivalents) to the reaction mixture.

-

Seal the flask and allow the reaction to warm to room temperature. Stir for 48-72 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0°C and carefully quench by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude Nα-Boc-Nε-Z-L-lysine tert-butyl ester as an oil or solid.

This protocol describes the selective removal of the Nα-Boc group to yield the final product, this compound. The use of 4M HCl in dioxane is a standard and effective method for this transformation.[1][2][3]

Materials:

-

Nα-Boc-Nε-Z-L-lysine tert-butyl ester (from Step 1)

-

4M HCl in 1,4-Dioxane

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve the crude Nα-Boc-Nε-Z-L-lysine tert-butyl ester (1 equivalent) in a minimal amount of 1,4-dioxane.

-

To the stirred solution, add 4M HCl in 1,4-dioxane (5-10 equivalents).

-

Stir the reaction mixture at room temperature for 1-2 hours. The reaction is typically complete within 30 minutes to 2 hours.[1][3]

-

Monitor the deprotection by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the dioxane and excess HCl.

-

To the resulting residue, add anhydrous diethyl ether to precipitate the hydrochloride salt.

-

Stir the suspension for 15-30 minutes to ensure complete precipitation.

-

Collect the white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield crude this compound.

Purification of this compound

Purification of the crude product is crucial to remove any unreacted starting materials or byproducts. Recrystallization is the most common and effective method for obtaining high-purity this compound.

Recrystallization Protocol

Materials:

-

Crude this compound

-

Ethanol

-

Diethyl ether

-

Heating mantle or water bath

-

Ice bath

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal.

-

Slowly add diethyl ether to the hot ethanolic solution until a slight turbidity persists.

-

Allow the solution to cool slowly to room temperature.

-

For maximum crystal formation, place the flask in an ice bath for at least one hour.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of a cold ethanol/diethyl ether mixture.

-

Dry the crystals under vacuum to a constant weight.

Purification Logic

The choice of solvent system for recrystallization is critical for effective purification.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and purification of this compound.

Table 1: Reagents and Reaction Conditions

| Step | Reactant | Reagent(s) | Solvent | Temperature | Time |

| 1. Esterification | Nα-Boc-Nε-Z-L-lysine | Isobutylene, H₂SO₄ (cat.) | Dichloromethane | -78°C to RT | 48-72 h |

| 2. Deprotection | Nα-Boc-Nε-Z-L-lysine tert-butyl ester | 4M HCl in Dioxane | 1,4-Dioxane | Room Temp. | 1-2 h |

| 3. Purification | Crude this compound | Ethanol, Diethyl Ether | - | Hot to 0°C | - |

Table 2: Expected Yields and Purity

| Step | Product | Typical Yield | Purity |

| 1. Esterification | Nα-Boc-Nε-Z-L-lysine tert-butyl ester | >85% | - |

| 2. Deprotection | Crude this compound | >90% | >95% |

| 3. Purification | Pure this compound | >80% (recovery) | >98% |

Note: Yields are indicative and can vary based on reaction scale and experimental conditions.

Conclusion

The synthesis and purification of this compound via tert-butyl esterification of Nα-Boc-Nε-Z-L-lysine followed by selective Nα-Boc deprotection is a reliable and efficient method. The detailed protocols provided in this guide, along with the structured data and workflow diagrams, offer a comprehensive resource for researchers and professionals in the field of peptide synthesis and drug development. Careful execution of these procedures will enable the consistent production of high-purity this compound for various scientific applications.

References

Navigating the Physicochemical Landscape of H-Lys(Z)-OtBu.HCl: A Technical Guide to Solubility and Stability

For Immediate Release

A comprehensive technical guide offering an in-depth analysis of the solubility and stability of H-Lys(Z)-OtBu.HCl, a critical lysine derivative in peptide synthesis and drug development, is now available for researchers, scientists, and professionals in the pharmaceutical industry. This whitepaper provides essential physicochemical data, detailed experimental protocols, and logical workflows to ensure the effective utilization and handling of this compound.

This compound, or Nα-tert-Butoxycarbonyl-Nε-benzyloxycarbonyl-L-lysine hydrochloride, is a cornerstone building block in the synthesis of complex peptides. Its protecting groups, the benzyloxycarbonyl (Z) group on the side chain and the tert-butyl (OtBu) ester at the C-terminus, are instrumental in directing the sequence of peptide bond formation. A thorough understanding of its solubility in various solvents and its stability under different conditions is paramount for optimizing reaction conditions, ensuring purity, and maximizing yields in multi-step synthetic processes.

Solubility Profile

The solubility of this compound has been determined in a range of solvents commonly employed in peptide synthesis and drug formulation. The data, summarized in the table below, highlights the compound's solubility characteristics, which are crucial for preparing stock solutions and reaction mixtures.

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Observations |

| Water | 100 | 268.18 | Requires sonication for dissolution.[1] |

| Dimethyl Sulfoxide (DMSO) | 100 | 268.18 | Requires sonication for dissolution.[1] |

| Dimethylformamide (DMF) | - | - | Commonly used; good solubility expected. |

| N-Methyl-2-pyrrolidone (NMP) | - | - | A polar aprotic solvent; good solubility expected. |

| Dichloromethane (DCM) | - | - | Lower polarity; solubility may be limited. |

Stability Characteristics

The stability of this compound is intrinsically linked to the lability of its protecting groups under various chemical conditions.

-

Z (Benzyloxycarbonyl) Group: This group is known for its stability under mild acidic and basic conditions, making it orthogonal to the Fmoc protecting group commonly used in solid-phase peptide synthesis. However, it is susceptible to cleavage under strong acidic conditions and is readily removed by catalytic hydrogenolysis.

-

OtBu (tert-Butyl) Ester: The tert-butyl ester is highly stable to basic and neutral conditions. Its primary lability is towards acids, which facilitate its cleavage to release the free carboxylic acid.

Stock solutions of this compound in appropriate solvents are recommended to be stored at low temperatures to minimize degradation. For instance, in-vitro studies suggest that stock solutions can be stored at -80°C for up to 6 months or at -20°C for 1 month, with the caveat to use freshly opened, hygroscopic DMSO to ensure maximum solubility.[1]

Experimental Protocols

To facilitate reproducible research and development, this guide outlines standardized protocols for determining the solubility and stability of this compound.

Solubility Determination Protocol

A standardized shake-flask method is recommended for determining the thermodynamic solubility of this compound in various solvents.

Figure 1: Workflow for Solubility Determination.

Stability and Forced Degradation Study Protocol

To assess the intrinsic stability of this compound and identify potential degradation products, a forced degradation study is essential. This involves subjecting the compound to a variety of stress conditions.

Figure 2: Workflow for Forced Degradation Study.

Role in Drug Development

Protected amino acids like this compound are fundamental in the early stages of drug discovery and development. They are integral to the synthesis of peptide-based therapeutics, which are a growing class of drugs with high specificity and efficacy. The ability to control the sequence and structure of peptides allows for the fine-tuning of their biological activity and pharmacokinetic properties.

Figure 3: Role in Drug Discovery Workflow.

This technical guide serves as a valuable resource for scientists and researchers, providing the necessary data and protocols to handle this compound with precision and confidence, ultimately contributing to the successful development of novel peptide-based therapeutics.

References

A Technical Guide to the Mechanism and Application of Z and OtBu Protecting Groups

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action, application, and experimental protocols for two of the most widely utilized protecting groups in organic synthesis: the benzyloxycarbonyl (Z or Cbz) group for amines and the tert-butyl (OtBu) ester for carboxylic acids. Understanding the nuances of their chemistry is paramount for the rational design of synthetic routes in peptide synthesis and the development of complex molecular entities.

The Benzyloxycarbonyl (Z/Cbz) Protecting Group

The benzyloxycarbonyl group, introduced by Bergmann and Zervas in 1932, was a seminal development in the field of peptide synthesis.[1] It is valued for its stability under a range of conditions and its facile removal by catalytic hydrogenolysis.[1][2]

Mechanism of Z-Group Protection

The Z-group is typically introduced by the reaction of an amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[3] The mechanism is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of benzyl chloroformate. The presence of a base is crucial to neutralize the hydrochloric acid byproduct.[1]

Typical Protection Reaction:

R-NH₂ + C₆H₅CH₂OCOCl → R-NH-Cbz + HCl

A variety of bases can be employed, including sodium bicarbonate, sodium carbonate, or tertiary amines like N,N-diisopropylethylamine (DIPEA). The choice of base and solvent is critical to optimize yields and minimize side reactions.[3]

Mechanism of Z-Group Deprotection

The primary and most common method for the cleavage of the Z-group is catalytic hydrogenolysis.[2] This method is favored for its mild and clean reaction profile.

-

Catalytic Hydrogenolysis: This process involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[2] The reaction proceeds via the formation of an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.[2] Transfer hydrogenation, using a hydrogen donor like ammonium formate in the presence of a palladium catalyst, offers a safer alternative to gaseous hydrogen.[2]

-

Acid-Mediated Cleavage: While generally stable to acid, the Z-group can be cleaved by strong acids such as hydrogen bromide in acetic acid (HBr/AcOH).[2] The mechanism involves protonation of the carbamate oxygen followed by either an SN1 or SN2 reaction at the benzylic carbon.[2]

-

Nucleophilic Deprotection: In cases where catalytic hydrogenolysis or strong acid treatment is not feasible due to the presence of sensitive functional groups, nucleophilic deprotection offers an alternative. Reagents such as 2-mercaptoethanol can be used to cleave the Z-group via an SN2 attack at the benzylic carbon.[2]

Quantitative Data for Z-Group Protection and Deprotection

The following tables summarize typical reaction conditions and reported yields for the protection of amines with the Z-group and its subsequent deprotection. It is important to note that optimal conditions and yields are highly substrate-dependent.

Table 1: Protection of Amines with Benzyloxycarbonyl (Z/Cbz) Group

| Substrate (Amine) | Reagent | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |

| General Amines | Cbz-Cl | NaHCO₃ | THF/H₂O (2:1) | 20 | 0 | 90 | [1] |

| Various Amines | Cbz-Cl | - | PEG-400 | 0.25-1 | Room Temp. | 90-96 | [4] |

| Aliphatic/Aromatic Amines | Cbz-Cl | - | H₂O | 0.03-0.17 | Room Temp. | 92-98 | [5] |

Table 2: Deprotection of Z/Cbz-Protected Amines

| Deprotection Method | Reagent/Catalyst | Solvent | Time | Temperature (°C) | Yield (%) | Reference |

| Catalytic Hydrogenolysis | H₂ (1 atm), 5% Pd/C | MeOH | 40 h | 60 | Not specified | [1] |

| Transfer Hydrogenolysis | Ammonium Formate, 10% Pd/C | MeOH or EtOH | Not specified | Room Temp. | High | [2] |

| Transfer Hydrogenolysis | NaBH₄, 10% Pd/C | MeOH | 3-10 min | Room Temp. | 93-98 | [6] |

| Acid-Mediated | 33% HBr in Acetic Acid | Acetic Acid | 1-2 h | Room Temp. | Not specified | [7] |

| Lewis Acid-Mediated | AlCl₃ | HFIP | 2-16 h | Room Temp. | High | [2] |

| Nucleophilic | 2-Mercaptoethanol, K₃PO₄ | DMAc | 24 h | 75 | Not specified | [2] |

The tert-Butyl (OtBu) Protecting Group

The tert-butyl ester is a widely used protecting group for carboxylic acids, particularly in peptide synthesis, due to its stability in basic and nucleophilic environments.[8] Its removal under acidic conditions provides an orthogonal deprotection strategy in the presence of other protecting groups like Fmoc.

Mechanism of OtBu-Group Protection

The OtBu group is typically introduced by the acid-catalyzed esterification of a carboxylic acid with isobutylene or by reacting the carboxylic acid with a tert-butylating agent in the presence of a strong acid catalyst.[9]

Typical Protection Reaction:

R-COOH + (CH₃)₂C=CH₂ --(H⁺)--> R-COO-C(CH₃)₃

Mechanism of OtBu-Group Deprotection

The deprotection of OtBu esters is most commonly achieved through an acid-catalyzed mechanism.[8]

-

Acid-Catalyzed Cleavage: The reaction is initiated by the protonation of the ester oxygen, which facilitates the cleavage of the C-O bond to form a stable tert-butyl cation and the free carboxylic acid.[8] The tert-butyl cation then typically loses a proton to form isobutylene.[8] Common reagents for this transformation include trifluoroacetic acid (TFA), often in dichloromethane (DCM) as a solvent, as well as HCl, sulfuric acid, and phosphoric acid.[8]

-

Lewis Acid-Mediated Cleavage: Lewis acids, such as zinc bromide (ZnBr₂), can also be used for the selective deprotection of OtBu esters, sometimes offering better chemoselectivity in the presence of other acid-labile groups.[10]

-

Catalytic Deprotection: A milder, catalytic method for OtBu deprotection has been developed using tris(4-bromophenyl)amminium radical cation (often referred to as "magic blue") in the presence of triethylsilane.[11]

Quantitative Data for OtBu-Group Protection and Deprotection

The following tables provide a summary of typical reaction conditions and yields for the protection of carboxylic acids as tert-butyl esters and their subsequent deprotection.

Table 3: Protection of Carboxylic Acids with tert-Butyl (OtBu) Group

| Substrate (Carboxylic Acid) | Reagent | Catalyst | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |

| Fmoc-L-glutamic acid | tert-Butyl acetate | Tf₂NH (catalytic) | tert-Butyl acetate | 12-24 | Room Temp. | Not specified | [9] |

| Various Amino Acids | - | Tf₂NH | tert-Butyl acetate | - | - | High | [12] |

Table 4: Deprotection of OtBu-Protected Carboxylic Acids

| Deprotection Method | Reagent | Solvent | Time | Temperature (°C) | Yield (%) | Reference |

| Acid-Catalyzed | 25-50% TFA | DCM | 1-2 h | Room Temp. | High | [7] |

| Acid-Catalyzed | Aqueous H₃PO₄ | - | - | - | High | [12] |

| Lewis Acid-Mediated | ZnBr₂ | DCM | 24 h | Room Temp. | Good | [8] |

| Catalytic | "Magic Blue", HSiEt₃ | - | 40 min | Room Temp. | Quantitative | [13] |

Experimental Protocols

The following are generalized, detailed methodologies for key experiments involving Z and OtBu protecting groups.

General Protocol for N-Cbz Protection of an Amine

-

Dissolve the amine (1.0 eq) in a suitable solvent system such as a 2:1 mixture of THF and water.

-

Add sodium bicarbonate (2.0 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add benzyl chloroformate (Cbz-Cl, 1.5 eq) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for the appropriate amount of time (typically several hours to overnight), monitoring the progress by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography.[1]

General Protocol for Catalytic Hydrogenolysis of a Cbz-Protected Amine

-

Dissolve the Cbz-protected amine in a suitable solvent such as methanol or ethanol.

-

Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 10 mol%).

-

Secure the reaction flask to a hydrogenation apparatus.

-

Evacuate the flask and backfill with hydrogen gas (repeated three times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at a specified pressure) at room temperature until the reaction is complete (monitored by TLC).

-

Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the deprotected amine.[2]

General Protocol for Acid-Catalyzed Deprotection of an OtBu Ester

-

Dissolve the OtBu-protected compound in dichloromethane (DCM).

-

Add a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v).

-

Stir the reaction mixture at room temperature, monitoring the progress by TLC (typically complete within 1-2 hours).

-

Upon completion, remove the solvent and excess TFA in vacuo.

-

Co-evaporate with a suitable solvent (e.g., toluene or DCM) to remove residual TFA.

Visualizing Reaction Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the core mechanisms and experimental workflows described in this guide.

Reaction Mechanisms

Experimental Workflows

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. ijacskros.com [ijacskros.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. tert-Butyl Esters [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

H-Lys(Z)-OtBu.HCl (CAS 5978-22-3): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of H-Lys(Z)-OtBu.HCl (CAS Number: 5978-22-3), a critical protected amino acid derivative widely utilized in peptide synthesis and medicinal chemistry. This document details its chemical and physical properties, outlines experimental protocols for its application, and illustrates its role in synthetic workflows.

Core Compound Information

This compound, or tert-butyl (2S)-2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate hydrochloride, is a derivative of the amino acid L-lysine.[1] It features two key protecting groups: a benzyloxycarbonyl (Z or Cbz) group on the ε-amino side chain and a tert-butyl (OtBu) ester protecting the C-terminal carboxylic acid. The α-amino group is present as a hydrochloride salt.[2] This strategic protection allows for the selective formation of peptide bonds at the α-amino position and the sequential, controlled removal of the protecting groups, a concept known as an orthogonal protection strategy.[3][4]

Chemical and Physical Properties

The compound is typically a white to off-white solid, soluble in organic solvents such as Dimethylformamide (DMF) and Dichloromethane (DCM), and slightly soluble in ethanol and DMSO.[4][5] Its stability and solubility in common organic solvents make it highly suitable for various synthetic applications.[2]

| Property | Value | References |

| CAS Number | 5978-22-3 | [1][3] |

| Molecular Formula | C₁₈H₂₉ClN₂O₄ | [3][6] |

| Molecular Weight | 372.89 g/mol | [3][6] |

| IUPAC Name | tert-butyl (2S)-2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate hydrochloride | [1] |

| Melting Point | 144-145 °C | [1] |

| Boiling Point | 469.6 °C at 760 mmHg | [1][4] |

| Appearance | White to off-white solid/powder | [1][7] |

| Storage Temperature | 4°C, sealed away from moisture | [1][5] |

Safety Information

This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area or fume hood.[8][9]

| Hazard Statement | Code |

| Harmful if swallowed | H302 |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

For complete safety information, refer to the Safety Data Sheet (SDS) from the supplier.[8]

Role in Peptide Synthesis

This compound is a valuable building block in both solution-phase peptide synthesis (SPPS) and solid-phase peptide synthesis (SPPS).[10][11][12] The orthogonal nature of its protecting groups is central to its utility. The Z group is stable to the mildly acidic conditions used to remove Boc groups and the basic conditions for Fmoc group removal.[1] It is typically removed by catalytic hydrogenation or strong acids.[1][6] The OtBu group is stable to a wide range of conditions but is readily cleaved by strong acids like trifluoroacetic acid (TFA).[13][14]

This allows for a flexible synthetic strategy where the α-amino group can be coupled, and then either the Z or OtBu group can be selectively removed for side-chain modification, cyclization, or final deprotection.[3][5]

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in peptide synthesis.

Solution-Phase Dipeptide Synthesis: Coupling with an N-Protected Amino Acid

This protocol describes the synthesis of a protected dipeptide, for example, Z-Ala-Lys(Z)-OtBu, in solution.

Materials:

-

This compound

-

N-protected amino acid (e.g., Z-Ala-OH)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Neutralization: Dissolve this compound (1.0 equivalent) in anhydrous DCM. Add DIPEA (1.1 equivalents) and stir at room temperature for 20-30 minutes to generate the free amine.

-

Activation: In a separate flask, dissolve the N-protected amino acid (e.g., Z-Ala-OH, 1.05 equivalents) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Coupling: Slowly add DIC (1.1 equivalents) to the activated amino acid solution and stir for 15 minutes. Then, add the neutralized H-Lys(Z)-OtBu solution from step 1 to this mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up:

-

Filter the reaction mixture to remove the diisopropylurea (DCU) byproduct.

-

Transfer the filtrate to a separatory funnel and dilute with EtOAc.

-

Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure protected dipeptide.[10]

Deprotection Strategies

The selective removal of the Z and OtBu groups is crucial for subsequent synthetic steps.

This method is mild and highly efficient for removing the Z group without affecting the OtBu ester.[1][6]

Materials:

-

Z-protected peptide (e.g., Z-Ala-Lys(Z)-OtBu)

-

10% Palladium on carbon (Pd/C) catalyst

-

Methanol (MeOH) or Ethanol (EtOH)

-

Ammonium formate or hydrogen gas (H₂)

Procedure:

-

Reaction Setup: Dissolve the protected peptide (1.0 equivalent) in MeOH in a round-bottom flask.

-

Catalyst Addition: Carefully add 10% Pd/C (typically 10-20% by weight of the peptide) to the solution.

-

Hydrogenation:

-

Catalytic Transfer Hydrogenation: Add ammonium formate (4-5 equivalents) as a hydrogen donor.[2]

-

Direct Hydrogenation: Purge the flask with nitrogen, then introduce hydrogen gas via a balloon or a hydrogenation apparatus.

-

-

Reaction: Stir the mixture vigorously at room temperature for 1-4 hours. Monitor the reaction by TLC until the starting material is consumed.[10]

-

Work-up: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional MeOH. Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected peptide.[10]

| Parameter | Representative Value/Range | Notes |

| Deprotection Time | 1 - 4 hours | For catalytic transfer hydrogenation. Reaction progress should be monitored by TLC. |

| Deprotection Yield | >90% | Yield of the deprotected peptide after work-up. |

The tert-butyl ester is efficiently cleaved using strong acidic conditions.[13][15]

Materials:

-

OtBu-protected peptide

-

Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Deionized Water (H₂O) in a 95:2.5:2.5 (v/v/v) ratio.

-

Cold diethyl ether or methyl tert-butyl ether (MTBE)

Procedure:

-

Cleavage Reaction: Dissolve the dry, protected peptide in the TFA cleavage cocktail.

-

Incubation: Gently agitate the mixture at room temperature for 2 to 4 hours.

-

Precipitation: Slowly add the TFA solution to a centrifuge tube containing cold diethyl ether or MTBE (approximately 10 times the volume of the TFA solution). A white precipitate of the crude peptide should form.[13]

-

Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.

-

Washing: Wash the peptide pellet with cold ether two more times to remove residual scavengers and TFA.

-

Drying: Dry the crude peptide under a stream of inert gas or in a vacuum desiccator.[13] The crude peptide can then be purified by RP-HPLC.[16]

Visualized Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the key experimental workflows and the principles of orthogonal protection involving this compound.

Conclusion

This compound is an indispensable reagent for the synthesis of complex peptides. Its well-defined structure, featuring orthogonal protecting groups, provides chemists with the flexibility to construct intricate peptide architectures with high precision. The experimental protocols and strategic workflows detailed in this guide offer a robust framework for the effective utilization of this compound in research and development, ultimately contributing to advancements in peptide-based therapeutics and biochemical studies.

References

- 1. benchchem.com [benchchem.com]

- 2. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [erowid.org]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical Characteristics of N-epsilon-Cbz-L-lysine tert-butyl ester HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of N-epsilon-Cbz-L-lysine tert-butyl ester hydrochloride (HCl). This compound is a critical building block in synthetic organic chemistry, particularly in the field of peptide synthesis, where it serves as a protected derivative of the amino acid L-lysine. The strategic placement of the Carbobenzyloxy (Cbz or Z) group on the epsilon-amine and a tert-butyl ester on the carboxylic acid allows for controlled, sequential peptide bond formation.

Core Physical and Chemical Properties

The physical properties of N-epsilon-Cbz-L-lysine tert-butyl ester HCl are essential for its handling, storage, and application in synthetic protocols. These characteristics have been compiled from various chemical data sources.

Data Presentation: Summary of Physical Characteristics

| Property | Value | Source / Method |

| CAS Number | 5978-22-3 | Chemical Registry |

| Molecular Formula | C₁₈H₂₈N₂O₄·HCl | - |

| Molecular Weight | 372.89 g/mol | - |

| Appearance | White to off-white powder | Visual Inspection |

| Melting Point | 140 - 150 °C | Capillary Method[1] |

| Optical Rotation | [α]²⁰D = +13.5 ± 1.5° (c=2 in EtOH) | Polarimetry |

| Purity | ≥ 99.5% | Chiral HPLC |

| Boiling Point | 469.6 °C at 760 mmHg | Calculated (for free base)[2] |

| Flash Point | 237.8 °C | Calculated (for free base)[2] |

| Storage Conditions | 0 - 8 °C or -15°C, in a well-sealed container, away from oxidizing agents. | Supplier Recommendation[3] |

| Solubility | While the tert-butyl ester group generally enhances solubility in organic solvents, specific quantitative data is not widely published.[4] A related compound, N-epsilon-Boc-L-lysine tert-butyl ester HCl, is noted as being insoluble in water.[3] Experimental determination is recommended for specific applications. | - |

Structural and Logical Relationships

The functionality of this molecule in peptide synthesis is derived from its specific protection strategy. The diagram below illustrates the relationship between the core L-lysine structure and its protecting groups.

Caption: Logical diagram of L-lysine and its protecting groups.

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of physical properties and for the successful application of the compound in synthesis.

The melting point is a critical indicator of purity.[1] A sharp melting range close to the literature value suggests high purity, whereas a broad and depressed range indicates the presence of impurities.[1]

Methodology:

-

Sample Preparation: Ensure the N-epsilon-Cbz-L-lysine tert-butyl ester HCl sample is completely dry and finely powdered.[5][6]

-

Capillary Loading: Load a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm. Pack the sample tightly by tapping the tube or dropping it through a long glass tube.[6][7]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).[1][8]

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to find a rough estimate. Allow the apparatus to cool significantly before the precise measurement.

-

Accurate Measurement: Heat the block to a temperature approximately 15-20 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[1][5]

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

-

Post-Analysis: Always use a fresh sample and a new capillary tube for each measurement to ensure accuracy.[5]

Caption: Experimental workflow for determining melting point.

N-epsilon-Cbz-L-lysine tert-butyl ester HCl is primarily used in peptide synthesis. In a standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) protocol, the α-amino group would first need to be protected with Fmoc. However, this specific compound (H-Lys(Z)-OtBu·HCl) is more suited for solution-phase synthesis or as a starting material for creating other derivatives. For SPPS, the analogous compound Fmoc-Lys(Z)-OH would typically be used. The workflow below illustrates a general SPPS cycle where a protected lysine derivative is incorporated.

Methodology (General Fmoc SPPS Cycle):

-

Resin Preparation: Start with a solid support resin (e.g., Wang or Rink Amide resin) to which the first amino acid is attached.

-

Deprotection: Remove the temporary Fmoc protecting group from the N-terminus of the resin-bound amino acid using a 20% piperidine solution in a solvent like Dimethylformamide (DMF).

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

-

Coupling: Activate the next amino acid in the sequence (e.g., Fmoc-Lys(Boc)-OH, a commonly used analog) with a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF. Add this activated mixture to the resin. The reaction forms a new peptide bond.

-

Washing: Wash the resin again with DMF and other solvents (like Dichloromethane) to remove unreacted reagents.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.

-

Final Cleavage: Once the synthesis is complete, treat the resin with a strong acid cocktail (e.g., 95% Trifluoroacetic acid with scavengers) to cleave the peptide from the resin and remove all side-chain protecting groups simultaneously.

Caption: A single cycle in Solid-Phase Peptide Synthesis (SPPS).

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. echemi.com [echemi.com]

- 3. Nepsilon-Boc-L-lysine tert-butyl ester hydrochloride, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. chemimpex.com [chemimpex.com]

- 5. westlab.com [westlab.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. davjalandhar.com [davjalandhar.com]

- 8. scribd.com [scribd.com]

Orthogonal Protecting Groups in Peptide Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Orthogonal Protection in Peptide Chemistry

In the intricate field of peptide synthesis, the strategic use of protecting groups is fundamental to achieving high-purity, well-defined peptide sequences. Orthogonal protecting groups are a cornerstone of modern peptide chemistry, enabling the synthesis of complex peptides with diverse functionalities. The principle of orthogonality refers to the use of multiple classes of protecting groups within the same molecule that can be removed under distinct, non-interfering chemical conditions.[1][2] This allows for the selective deprotection of a specific functional group while other protected groups remain intact, a critical requirement for stepwise peptide chain elongation and the site-specific modification of amino acid side chains.[1]

The primary functional groups that necessitate protection during peptide synthesis are the α-amino group of the incoming amino acid and the reactive side chains of certain amino acids (e.g., the ε-amino group of lysine, the carboxyl group of aspartic acid, and the hydroxyl group of serine). An ideal protecting group should be easily introduced, stable throughout the various synthesis steps, and cleanly removed with high yield without causing damage to the peptide.[3] The two most prevalent strategies in solid-phase peptide synthesis (SPPS) are the Boc/Bzl and the Fmoc/tBu strategies, which are distinguished by the nature of the α-amino protecting group and the corresponding side-chain protection scheme.[1][4]

Data Presentation: A Comparative Analysis of Common Orthogonal Protecting Groups

The selection of an appropriate protecting group strategy is dictated by the specific peptide sequence, its complexity, and the desired final modifications. The following tables provide a comprehensive comparison of commonly used protecting groups for α-amino and side-chain functionalities, detailing their cleavage conditions and stability profiles.

Table 1: Comparison of α-Amino Protecting Groups

| Protecting Group | Abbreviation | Cleavage Condition | Stable To | Compatible With |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., 20% piperidine in DMF) | Acid, Hydrogenolysis | Boc, Cbz, Trt, Alloc |

| tert-Butoxycarbonyl | Boc | Acid (e.g., TFA in DCM) | Base, Hydrogenolysis | Fmoc, Cbz, Trt, Alloc |

| Carboxybenzyl | Cbz (or Z) | Hydrogenolysis (H₂/Pd), Strong Acid (HBr/AcOH) | Base, Mild Acid | Fmoc, Boc, Alloc, Trt |

| Allyloxycarbonyl | Alloc | Pd(0) catalyst + scavenger (e.g., PhSiH₃) | Acid, Base | Fmoc, Boc, Cbz, Trt |

Table 2: Common Side-Chain Protecting Groups and Their Cleavage Conditions

| Amino Acid | Side-Chain Protecting Group | Abbreviation | Cleavage Condition |

| Arg | Tosyl | Tos | Very Strong Acid (e.g., HF) |

| Arg | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | TFA |

| Asp/Glu | Benzyl ester | OBzl | Strong Acid (e.g., HF), Hydrogenolysis |

| Asp/Glu | tert-Butyl ester | OtBu | TFA |

| Cys | Trityl | Trt | Mild Acid (e.g., 1% TFA in DCM), TFA |

| Cys | Acetamidomethyl | Acm | Mercuric acetate, Iodine |

| His | Trityl | Trt | TFA |

| Lys | 2-Chlorobenzyloxycarbonyl | 2-Cl-Z | Strong Acid (e.g., HF) |

| Lys | tert-Butoxycarbonyl | Boc | TFA |

| Ser/Thr | Benzyl ether | Bzl | Strong Acid (e.g., HF), Hydrogenolysis |

| Ser/Thr/Tyr | tert-Butyl ether | tBu | TFA |

| Trp | Formyl | For | Piperidine, Thiophenol |

| Trp | tert-Butoxycarbonyl | Boc | TFA |

| Asn/Gln | Trityl | Trt | TFA |

Mandatory Visualizations

Logical Relationship of an Orthogonal Protection Strategy

Caption: Orthogonal protecting groups are selectively removed by distinct chemical conditions.

Experimental Workflow for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Caption: A typical cycle of Fmoc-based solid-phase peptide synthesis.

C-Peptide Signaling Pathway

Caption: Simplified signaling cascade initiated by C-peptide binding to a GPCR.[5][6][7][8]

Experimental Protocols

The following sections provide detailed methodologies for the removal of key orthogonal protecting groups.

Protocol 1: Fmoc Group Deprotection in SPPS

Materials:

-

Fmoc-protected peptide-resin

-

20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

-

DMF

Procedure:

-

Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).

-

Agitate the resin suspension for an initial 5 minutes.

-

Drain the solution.

-

Add a fresh aliquot of the 20% piperidine in DMF solution and agitate for an additional 15-20 minutes to ensure complete deprotection.

-

Drain the solution.

-

Wash the deprotected peptide-resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

-

The resin is now ready for the next coupling step.

Protocol 2: Boc Group Deprotection in SPPS

Materials:

-

Boc-protected peptide-resin

-

50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

-

DCM

-

10% (v/v) Diisopropylethylamine (DIEA) in DCM (Neutralization solution)

-

Isopropyl alcohol (IPA)

Procedure:

-

Swell the Boc-protected peptide-resin in DCM for 15-30 minutes.

-

Perform a pre-wash with the 50% TFA/DCM solution for 5 minutes.[7]

-

Drain the solution.

-

Add a fresh aliquot of 50% TFA/DCM and agitate for 20-30 minutes.[7]

-

Drain the TFA solution.

-

Wash the resin with DCM (2 times) and then with IPA (2 times) to shrink the resin and help remove residual acid.[7]

-

For neutralization, wash the resin with the 10% DIEA in DCM solution (2 times for 2 minutes each).

-

Wash the resin thoroughly with DCM (3-5 times).

-

The resin is now ready for the next coupling step.

Protocol 3: Alloc Group Deprotection

Materials:

-

Alloc-protected peptide-resin

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Phenylsilane (PhSiH₃) as a scavenger

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Swell the Alloc-protected peptide-resin in anhydrous DCM.

-

In a separate flask, prepare a solution of Pd(PPh₃)₄ (0.2-0.3 equivalents relative to the Alloc group) and PhSiH₃ (20-25 equivalents) in anhydrous DCM.

-

Add the catalyst/scavenger solution to the resin.

-

Agitate the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 1-2 hours.

-

Monitor the reaction for completion (e.g., by LC-MS analysis of a small cleaved sample).

-

Once complete, drain the solution and wash the resin extensively with DCM, DMF, and solutions containing a chelating agent (e.g., sodium diethyldithiocarbamate) to remove all traces of palladium.

Protocol 4: Side-Chain Deprotection and Cleavage from Resin (Fmoc/tBu Strategy)

Materials:

-

Fully assembled peptide-resin

-

Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v). Other scavengers like 1,2-ethanedithiol (EDT) may be added for peptides containing sensitive residues like Cys, Met, or Trp.[9]

-

Cold diethyl ether

Procedure:

-

Thoroughly dry the peptide-resin under vacuum.

-

Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

-

Agitate the suspension at room temperature for 2-4 hours.[9]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-